2,4-Thiazolidinedione, 3,3'-(1,6-hexanediyl)bis-
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Overview
Description
2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- is a compound that belongs to the thiazolidinedione family. This family of compounds is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The structure of 2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- consists of two thiazolidinedione moieties connected by a hexanediyl linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- typically involves the reaction of thiazolidinedione with hexanediyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydrogen atoms on the thiazolidinedione ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thiazolidinedione derivatives.
Scientific Research Applications
2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential hypoglycemic effects and as a lead compound for developing new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The biological activity of 2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- is primarily due to its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to improved insulin sensitivity, making it a potential therapeutic agent for diabetes. The compound also inhibits cytoplasmic Mur ligases, contributing to its antimicrobial action, and scavenges reactive oxygen species (ROS), providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound with similar biological activities.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with hypoglycemic effects
Uniqueness
2,4-Thiazolidinedione, 3,3’-(1,6-hexanediyl)bis- is unique due to its hexanediyl linker, which enhances its stability and biological activity compared to other thiazolidinedione derivatives. This structural feature allows for more effective interaction with molecular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
61531-85-9 |
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Molecular Formula |
C12H16N2O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[6-(2,4-dioxo-1,3-thiazolidin-3-yl)hexyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O4S2/c15-9-7-19-11(17)13(9)5-3-1-2-4-6-14-10(16)8-20-12(14)18/h1-8H2 |
InChI Key |
CFOAZMQFHIWSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCCN2C(=O)CSC2=O |
Origin of Product |
United States |
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